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Compound of Interest

Compound Name: Z-360

Cat. No.: B1260678 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Z-360 is an orally active, potent, and selective cholecystokinin-2 receptor (CCK-2R) antagonist

that has demonstrated significant therapeutic potential in preclinical and early clinical studies,

primarily in the context of gastrointestinal cancers and cancer-related pain. This technical guide

synthesizes the current understanding of Z-360, detailing its mechanism of action, summarizing

key quantitative data, outlining experimental protocols, and visualizing associated signaling

pathways.

Core Mechanism of Action
Z-360 exerts its effects by competitively inhibiting the binding of gastrin and cholecystokinin to

the CCK-2 receptor. This receptor is often overexpressed in various gastrointestinal

malignancies and is implicated in tumor growth, proliferation, and angiogenesis. By blocking

this interaction, Z-360 disrupts downstream signaling cascades that promote cancer

progression.[1] Preclinical studies have established that Z-360 possesses a high affinity for the

CCK-2R, with sub-nanomolar binding affinity.[1]

In addition to its anti-tumor effects, Z-360 has shown promise as an analgesic agent,

particularly in the context of severe, opioid-resistant cancer pain.[2][3] This analgesic action is

mediated through the suppression of interleukin-1β (IL-1β) production, which in turn prevents

the upregulation of ephrin B1 gene expression and the phosphorylation of the NMDA receptor

NR2B subunit in the pain pathway.[2][3]
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Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical

evaluations of Z-360.

Table 1: In Vitro Efficacy of Z-360

Parameter Cell Line Value Reference

IC50 ((125)I G17

binding)

CCK-2R transfected

cells
sub-nM [1]

Table 2: In Vivo Anti-Tumor Efficacy of Z-360

Cancer Model Treatment Outcome p-value Reference

Gastric ascites

xenograft
Z-360

Increased

survival
0.011 [1]

Hepatic

metastasis

xenograft

Z-360
81% decrease in

tumor growth
0.02 [1]

Orthotopic

pancreatic

xenograft

Z-360 +

gemcitabine

84% decrease in

final tumor

weight compared

to single agents

0.002 [1]

Table 3: In Vivo Effects of Z-360 on Biomarkers
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Cancer Model Treatment Biomarker Change Reference

Orthotopic pancreatic

xenograft
Z-360 + gemcitabine Increased apoptosis [1]

Orthotopic pancreatic

xenograft
Z-360 + gemcitabine

Decreased

microvessel density
[1]

Cancer-induced pain

model (mice)
Z-360

Inhibition of ephrin B1

gene expression in

DRGs

[2][3]

Cancer-induced pain

model (mice)
Z-360

Inhibition of NR2B

phosphorylation in the

spinal cord

[2][3]

Cancer-induced pain

model (mice)
Z-360

Suppression of IL-1β

production in the

cancer-inoculated

hind paw

[3]

Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to

facilitate replication and further investigation.

(125)I Gastrin-17 (G17) Displacement Assay
Objective: To determine the binding affinity of Z-360 to the CCK-2 receptor.

Cell Line: CCK-2R-transfected cell lines.

Procedure:

Cells expressing CCK-2R are incubated with a fixed concentration of radiolabeled (125)I

Gastrin-17.

Increasing concentrations of Z-360 are added to the incubation mixture.

The mixture is incubated to allow for competitive binding.
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Bound and free radioligand are separated.

The amount of bound (125)I G17 is quantified using a gamma counter.

The concentration of Z-360 that inhibits 50% of the specific binding of (125)I G17 (IC50) is

calculated.[1]

G17-Stimulated Calcium Assay
Objective: To assess the functional antagonism of Z-360 on CCK-2R signaling.

Cell Line: CCK-2R-transfected cell lines.

Procedure:

Cells are loaded with a calcium-sensitive fluorescent dye.

Cells are pre-incubated with varying concentrations of Z-360.

Gastrin-17 is added to stimulate the CCK-2R, leading to an increase in intracellular

calcium.

Changes in fluorescence, corresponding to changes in intracellular calcium levels, are

measured using a fluorometer.

The ability of Z-360 to inhibit the G17-stimulated calcium influx is quantified.[1]

Western Blotting for Akt Phosphorylation
Objective: To investigate the effect of Z-360 on the PI3K/Akt signaling pathway.

Cell Line: Oesophageal cancer cell line.

Procedure:

Cells are treated with Z-360, with or without co-treatment with Gastrin-17.

Cells are lysed, and protein concentrations are determined.
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Proteins are separated by SDS-PAGE and transferred to a membrane.

The membrane is probed with primary antibodies specific for phosphorylated Akt (p-Akt)

and total Akt.

Horseradish peroxidase-conjugated secondary antibodies are used for detection.

Bands are visualized using an enhanced chemiluminescence detection system.

The ratio of p-Akt to total Akt is quantified to determine the level of Akt phosphorylation.[1]

In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of Z-360 in vivo.

Animal Models: Mice with human xenografts for gastric ascites, hepatic metastasis, and

orthotopic pancreatic cancer.

General Procedure:

Human cancer cells are implanted into immunocompromised mice.

Once tumors are established, mice are randomized into treatment and control groups.

Z-360 is administered orally. In some studies, it is combined with other chemotherapeutic

agents like gemcitabine.

Tumor growth is monitored over time. For survival studies, the time to a predetermined

endpoint is recorded.

At the end of the study, tumors are excised, weighed, and processed for further analysis

(e.g., immunohistochemistry for apoptosis and microvessel density).[1]

Cancer-Induced Pain Model
Objective: To assess the analgesic effects of Z-360 on cancer-induced pain.

Animal Model: Mice with cancer cell inoculation in the hind paw.
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Procedure:

Cancer cells are inoculated into the plantar surface of the mouse hind paw to induce a

pain state.

Mice are treated with Z-360.

Pain-related behaviors are assessed.

At the end of the experiment, dorsal root ganglia (DRGs) and spinal cord tissues are

collected.

Gene expression of ephrin B1 in DRGs is measured by quantitative PCR.

Phosphorylation of the NR2B subunit of the NMDA receptor in the spinal cord is assessed

by Western blotting.

IL-1β levels in the cancer-inoculated paw are measured by ELISA.[2][3]

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling

pathways and experimental workflows associated with Z-360.
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Caption: Z-360 mechanism of action in cancer cells.
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Caption: Z-360's proposed analgesic signaling pathway.
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Caption: In vivo xenograft experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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